4-((5-Methyloxazol-2-yl)methyl)benzene-1,2-diol
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Overview
Description
4-((5-Methyloxazol-2-yl)methyl)benzene-1,2-diol is an organic compound that belongs to the class of benzenediols, which are aromatic compounds containing two hydroxyl groups attached to a benzene ring. This compound is characterized by the presence of a 5-methyloxazol-2-yl group attached to the benzene ring through a methylene bridge. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methyloxazol-2-yl)methyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the reaction of catechol (benzene-1,2-diol) with 5-methyloxazole in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of a sigma complex, followed by deprotonation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the formation of intermediate compounds, followed by purification and final conversion to the target molecule. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-((5-Methyloxazol-2-yl)methyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Catechol derivatives.
Substitution: Various substituted benzenediols and oxazole derivatives.
Scientific Research Applications
4-((5-Methyloxazol-2-yl)methyl)benzene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((5-Methyloxazol-2-yl)methyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
- Mequinol (4-methoxyphenol)
Uniqueness
4-((5-Methyloxazol-2-yl)methyl)benzene-1,2-diol is unique due to the presence of the 5-methyloxazole moiety, which imparts distinct chemical reactivity and biological activity compared to other benzenediols.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-[(5-methyl-1,3-oxazol-2-yl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H11NO3/c1-7-6-12-11(15-7)5-8-2-3-9(13)10(14)4-8/h2-4,6,13-14H,5H2,1H3 |
InChI Key |
JWAMEHHGMUJIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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